1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine
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Overview
Description
1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This compound features a cyclopropanamine group linked to a chloropyridinyl moiety via an oxymethyl bridge. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine typically involves the reaction of 6-chloropyridin-3-ol with cyclopropanamine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl moiety using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid at room temperature
Reduction: LiAlH4 in THF at 0°C to room temperature
Substitution: NaOMe in methanol at reflux temperature
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted pyridinyl derivatives
Scientific Research Applications
1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine
- 1-(6-Chloropyridin-3-yl)-N-methylmethanamine
- 1-(6-Chloropyridin-3-yl)-N-ethylmethanamine
Uniqueness
This compound is unique due to its cyclopropanamine group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.
Properties
CAS No. |
959957-87-0 |
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Molecular Formula |
C9H11ClN2O |
Molecular Weight |
198.65 g/mol |
IUPAC Name |
1-[(6-chloropyridin-3-yl)oxymethyl]cyclopropan-1-amine |
InChI |
InChI=1S/C9H11ClN2O/c10-8-2-1-7(5-12-8)13-6-9(11)3-4-9/h1-2,5H,3-4,6,11H2 |
InChI Key |
KRFOQOGWOIHCHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(COC2=CN=C(C=C2)Cl)N |
Origin of Product |
United States |
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